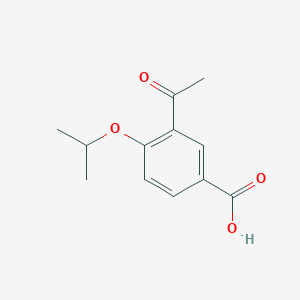

3-Acetyl-4-isopropoxybenzoic acid

Description

3-Acetyl-4-isopropoxybenzoic acid is a benzoic acid derivative featuring an acetyl group at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. It is primarily utilized as a synthetic building block in organic chemistry, as indicated by its availability from specialty chemical suppliers .

Properties

IUPAC Name |

3-acetyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7(2)16-11-5-4-9(12(14)15)6-10(11)8(3)13/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIHXCCPDBHYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-isopropoxybenzoic acid typically involves the acetylation of 4-isopropoxybenzoic acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) in the presence of a suitable solvent.

Major Products:

Oxidation: 3-Carboxy-4-isopropoxybenzoic acid.

Reduction: 3-(1-Hydroxyethyl)-4-isopropoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Acetyl-4-isopropoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetylation and deacetylation processes. It may also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical structure allows for the modification of material properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or receptors. The acetyl group can interact with active sites of enzymes, leading to the inhibition of their activity. The isopropoxy group may enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below summarizes key properties of 3-Acetyl-4-isopropoxybenzoic acid and its analogs:

Key Observations:

Substituent Effects on Lipophilicity: The bromo-substituted analog (3-Bromo-4-isopropoxybenzoic acid) exhibits higher LogP values (2.34–3.15), indicating greater lipophilicity compared to the acetyl and methyl derivatives. The acetyl group in this compound likely confers moderate lipophilicity (estimated LogP ~2.5), balancing solubility and bioavailability.

Molecular Weight and Reactivity :

Research Findings and Implications

Substituent-Driven Bioavailability :

- Bromo and acetyl groups improve bioavailability metrics (e.g., Rule of Five compliance) compared to simpler hydroxy or methyl analogs .

Synthetic Accessibility :

- Methyl and hydroxy derivatives are easier to synthesize at scale, whereas bromo and acetyl analogs require advanced protocols, impacting their commercial pricing .

Biological Activity

3-Acetyl-4-isopropoxybenzoic acid, a compound with the chemical formula C12H14O3 and CAS number 252901-49-8, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an acetyl group and an isopropoxy group attached to a benzoic acid backbone. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to reduced cell proliferation in cancer models.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells .

- Modulation of Protein Interactions : Research indicates that this compound can disrupt protein-protein interactions critical for cancer cell survival, particularly through interference with the c-Myc-Max complex, which is known to be involved in oncogenesis .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit proliferation. For example, it was effective against breast and colon cancer cell lines, showing IC50 values in the low micromolar range .

- Mechanistic Insights : The compound's ability to inhibit c-Myc-Max interactions suggests a pathway through which it may exert its anticancer effects. Disruption of this complex has been linked to reduced transcriptional activity of genes involved in cell cycle progression and survival .

Antioxidant Activity

This compound's potential as an antioxidant has been evaluated through various assays:

- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its capacity to neutralize free radicals effectively .

- Lipid Peroxidation Inhibition : Studies indicate that it can inhibit lipid peroxidation, a process associated with cellular damage and aging, suggesting a protective role against oxidative stress .

Table 1: Biological Activity Summary

Future Directions

Research into this compound is still in its early stages, with several avenues for future exploration:

- In Vivo Studies : Further investigation into the pharmacokinetics and bioavailability in animal models is necessary to assess therapeutic efficacy.

- Clinical Trials : Given its promising results in preclinical studies, clinical trials could determine its safety and effectiveness in humans.

- Combination Therapies : Exploring the synergistic effects of this compound with existing chemotherapeutics may enhance treatment outcomes for cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.